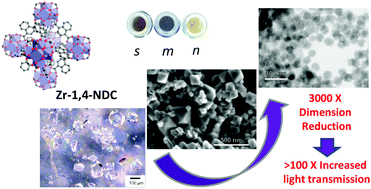Get the light out: nanoscaling MOFs for luminescence sensing and optical applications†
Chemical Communications Pub Date: 2019-03-26 DOI: 10.1039/C9CC01673B
Abstract
Optical transparency is a critical but often overlooked property of MOFs considered for optical applications and luminescence sensing. Zr-1,4-NDC samples with various crystallite dimensions (35 nm to 100 μm) were prepared and their bulk optical transmittance measured. The nanocrystalline (35 nm) sample exhibited the highest optical transmittance, which boosts the luminescence signal for sensing applications by reducing scattering loss.


Recommended Literature
- [1] Accessing slow diffusion in solids by employing metadynamics simulation†
- [2] Continuous process technology: a tool for sustainable production
- [3] Cumulative author index
- [4] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [5] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
- [6] In situ one-step synthesis of polymer-functionalized palladium nanoparticles: an efficient anticancer agent against breast cancer
- [7] Catalyst design insights from modelling a titanium-catalyzed multicomponent reaction†
- [8] Brownian dynamics simulations of analytical ultracentrifugation experiments exhibiting hydrodynamic and thermodynamic non-ideality†
- [9] Which one is faster? A kinetic investigation of Pd and Ni catalyzed Negishi-type oxidative coupling reactions†
- [10] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†










